molecular formula C17H16N2O2 B6344971 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 858265-45-9

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6344971
CAS No.: 858265-45-9
M. Wt: 280.32 g/mol
InChI Key: GPBPDARHAOTWJG-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their wide range of biological activities .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule. The carboxylic acid group can participate in typical acid-base reactions, and can also be reduced to an alcohol or converted into an ester or an amide .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have pharmaceutical properties, including anti-inflammatory, analgesic, and anticancer activities .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the development of new pharmaceuticals . The compound could potentially be explored for such activities.

Properties

IUPAC Name

2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(11-14(18-19)17(20)21)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPDARHAOTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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